molecular formula C11H13N3O B1294022 2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethanamine CAS No. 915919-89-0

2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethanamine

Cat. No.: B1294022
CAS No.: 915919-89-0
M. Wt: 203.24 g/mol
InChI Key: GZOHYRKSBOVZKN-UHFFFAOYSA-N
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Description

2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethanamine is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzyl hydrazine with an appropriate nitrile oxide precursor. The reaction conditions often include the use of a base such as sodium hydroxide in a solvent like dimethyl sulfoxide (DMSO) at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions for scale-up, can be applied to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the oxadiazole ring.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted ethanamine derivatives.

Scientific Research Applications

2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethanamine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting enzymes or interacting with receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole: A basic scaffold with similar properties.

    1,3,4-Oxadiazole: Another regioisomer with different electronic properties.

    Benzylamine: A simpler amine with similar reactivity at the amine group.

Uniqueness

2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethanamine is unique due to the presence of both the oxadiazole ring and the benzyl group, which confer specific electronic and steric properties that can be exploited in various applications .

Properties

IUPAC Name

2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c12-7-6-11-13-10(14-15-11)8-9-4-2-1-3-5-9/h1-5H,6-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOHYRKSBOVZKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NOC(=N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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